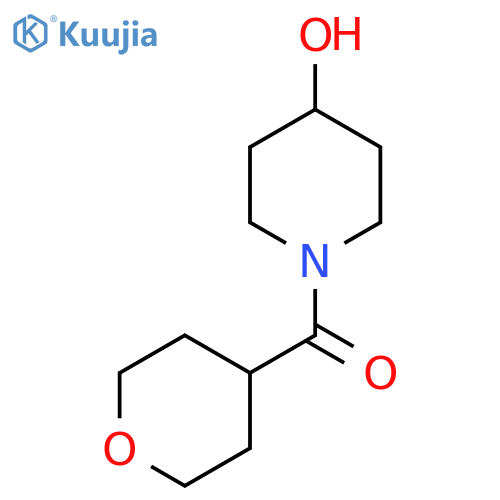Cas no 1135038-08-2 (1-(Oxane-4-carbonyl)piperidin-4-ol)

1135038-08-2 structure
商品名:1-(Oxane-4-carbonyl)piperidin-4-ol
CAS番号:1135038-08-2
MF:C11H19NO3
メガワット:213.273463487625
CID:5047489
1-(Oxane-4-carbonyl)piperidin-4-ol 化学的及び物理的性質
名前と識別子
-
- 1-(oxane-4-carbonyl)piperidin-4-ol
- (4-hydroxypiperidin-1-yl)-(oxan-4-yl)methanone
- (4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- 1-(Oxane-4-carbonyl)piperidin-4-ol
-
- インチ: 1S/C11H19NO3/c13-10-1-5-12(6-2-10)11(14)9-3-7-15-8-4-9/h9-10,13H,1-8H2
- InChIKey: WHVLBTSGCGSHDI-UHFFFAOYSA-N
- ほほえんだ: O1CCC(CC1)C(N1CCC(CC1)O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 49.8
1-(Oxane-4-carbonyl)piperidin-4-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1908-0863-1g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632629-500mg |
(4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
1135038-08-2 | 98% | 500mg |
¥15949.00 | 2024-08-09 | |
| Life Chemicals | F1908-0863-2.5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
| Life Chemicals | F1908-0863-0.25g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 0.25g |
$486.0 | 2023-09-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1632629-1g |
(4-Hydroxypiperidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone |
1135038-08-2 | 98% | 1g |
¥19135.00 | 2024-08-09 | |
| TRC | O137911-1g |
1-(Oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 1g |
$ 775.00 | 2022-06-03 | ||
| Life Chemicals | F1908-0863-5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
| Life Chemicals | F1908-0863-10g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 10g |
$2264.0 | 2023-09-07 | |
| Life Chemicals | F1908-0863-0.5g |
1-(oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 95%+ | 0.5g |
$512.0 | 2023-09-07 | |
| TRC | O137911-100mg |
1-(Oxane-4-carbonyl)piperidin-4-ol |
1135038-08-2 | 100mg |
$ 135.00 | 2022-06-03 |
1-(Oxane-4-carbonyl)piperidin-4-ol 関連文献
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
1135038-08-2 (1-(Oxane-4-carbonyl)piperidin-4-ol) 関連製品
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 478518-87-5(N-1-13CAcetyl-D-glucosamine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量